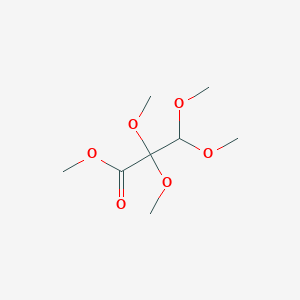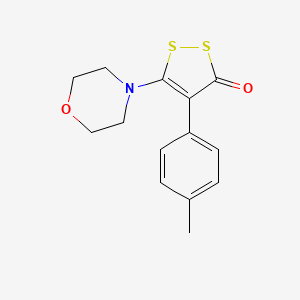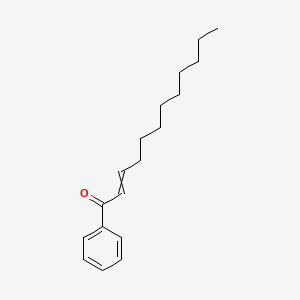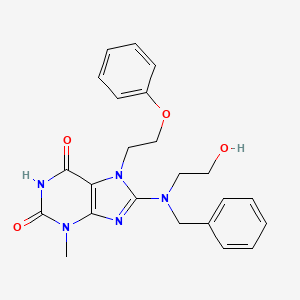
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a phenyl group attached to a butane backbone, with four nitrile groups and a ketone functional group. It is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the ability to obtain high yields of the desired product .
Another method involves the use of solvent-free conditions, which aligns with green chemistry principles. This method provides high conversion rates and yields ranging from 84% to 98% . The reaction conditions are optimized to avoid the use of toxic solvents, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction parameters are carefully controlled to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Applications De Recherche Scientifique
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex
Propriétés
Numéro CAS |
97841-62-8 |
|---|---|
Formule moléculaire |
C14H8N4O |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O/c15-7-12(8-16)14(9-17,10-18)6-13(19)11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clé InChI |
YZQSMRDMXPDHAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C#N)(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)



![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)


![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)

